

Spectroscopic Data for 1-(Chloroacetyl)pyrrolidine: A Technical Overview

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Compound of Interest

Compound Name: 1-(Chloroacetyl)pyrrolidine

Cat. No.: B079545

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This technical guide addresses the available spectroscopic data for the compound **1-(Chloroacetyl)pyrrolidine** (CAS No. 20266-00-6). Despite a comprehensive search for experimental ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, specific, publicly available datasets for this compound are limited. The majority of accessible spectroscopic information pertains to a structurally related but distinct molecule, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (CAS No. 207557-35-5). This document will summarize the challenges in data acquisition for the target compound and provide information on the closely related nitrile derivative as a point of reference.

Data Presentation

A thorough search of scientific literature and chemical databases did not yield publicly accessible, experimentally determined spectroscopic data for **1-(Chloroacetyl)pyrrolidine**. Commercial suppliers of this compound may possess this data, but it is not openly published.

In contrast, spectroscopic data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is available and is presented here for informational purposes. It is crucial to note that the presence of the nitrile group at the 2-position of the pyrrolidine ring will significantly influence the spectroscopic characteristics compared to the unsubstituted **1-(Chloroacetyl)pyrrolidine**.

Spectroscopic Data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

^1H NMR (300 MHz, CDCl_3)

Due to the presence of cis-trans amide rotamers, the ^1H NMR spectrum of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile shows a mixture of signals.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
4.86	m	0.2H	CHCN	Minor rotamer
4.76	m	0.8H	CHCN	Major rotamer
4.06	s	1.6H	CH_2Cl	Major rotamer
4.02-4.21	m	0.4H	CH_2Cl	Minor rotamer
3.69-3.76	m	1H	Pyrrolidine CH	-
3.56-3.64	m	1H	Pyrrolidine CH	-
2.1-2.4	m	4H	Pyrrolidine CH_2	-

^{13}C NMR (75 MHz, CDCl_3)

The ^{13}C NMR spectrum also reflects the presence of rotamers, leading to more than the expected number of signals for the carbon skeleton.

Chemical Shift (δ) ppm	Assignment
165.2, 164.7	C=O
117.8	CN
47.0, 46.9, 46.7, 46.4	Pyrrolidine CH_2 , CH
41.6	CH_2Cl
32.4, 29.9, 25.1, 24.6, 22.7	Pyrrolidine CH_2

Infrared (IR) Spectroscopy (KBr)

Wavenumber (cm ⁻¹)	Assignment
2242	C≡N stretch
1662	C=O (amide) stretch

Mass Spectrometry (MS)

m/z	Assignment
173.1	[M+1] ⁺

Experimental Protocols

The experimental protocols for obtaining the data for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile are described in the literature.

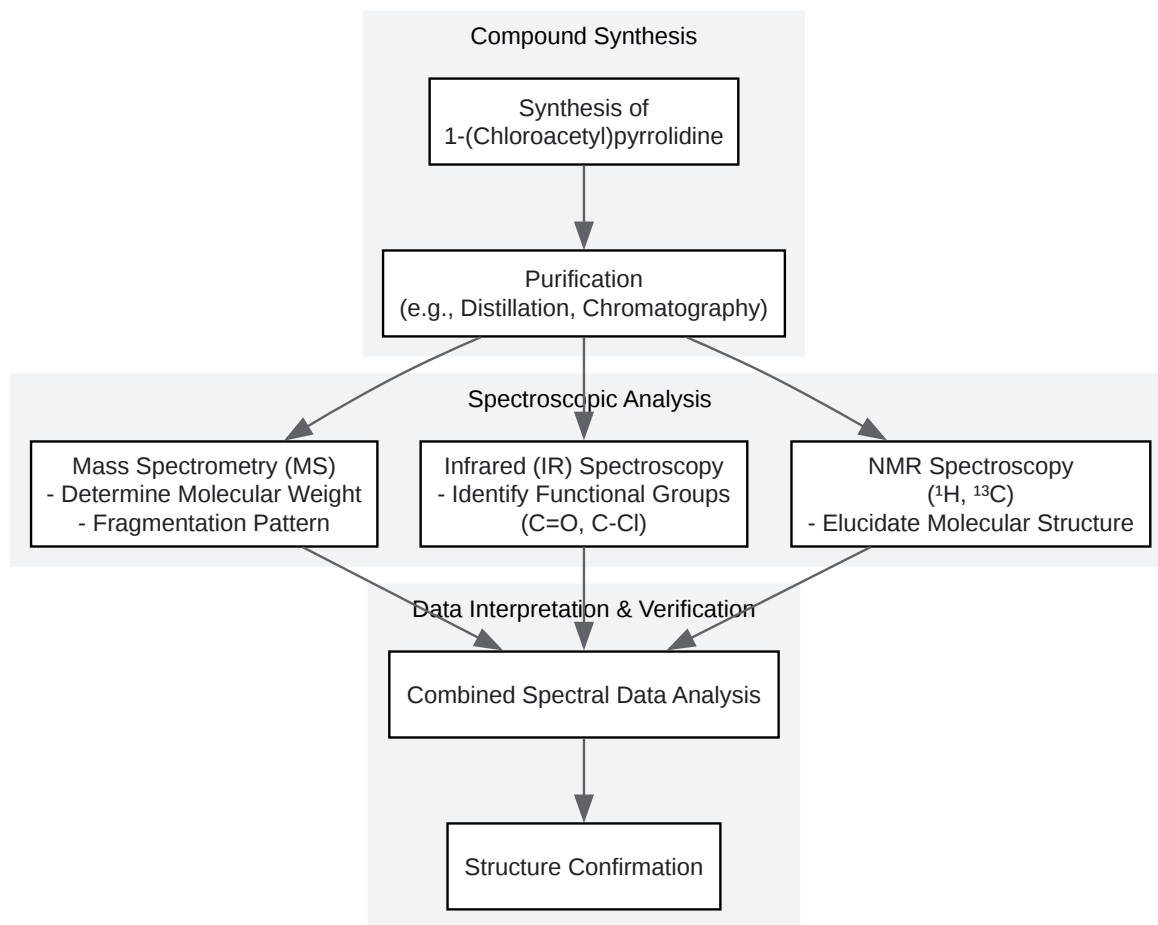
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

IR Spectroscopy: The IR spectrum was obtained using the potassium bromide (KBr) pellet method.

Mass Spectrometry: Electrospray ionization (ESI) was used to obtain the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **1-(Chloroacetyl)pyrrolidine**.



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A logical workflow for the synthesis and spectroscopic analysis of a chemical compound.

In conclusion, while a comprehensive dataset for **1-(Chloroacetyl)pyrrolidine** is not readily available in the public domain, the data for the related nitrile derivative provides some insight into the expected spectral features. Researchers requiring definitive spectroscopic data for **1-(Chloroacetyl)pyrrolidine** are advised to either perform the analysis in-house or request the information directly from commercial suppliers.

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